N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-6-8-14(9-7-12)21-17(26)22-18-23-24-19(28-18)27-11-16(25)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAJGMJKUVCBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol or disulfide compound.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylphenylamine and 4-methylphenyl isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide groups, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a drug candidate due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs of Compound A and their properties:
Key Observations:
- Electron-Donating vs.
- Lipophilicity : Compound A ’s methyl groups likely enhance lipophilicity compared to nitro or trifluoromethyl analogs, favoring passive diffusion across biological membranes.
Pharmacological Activities
Anticancer Activity
- Compound 4y () exhibited potent cytotoxicity against MCF-7 and A549 cancer cells (IC₅₀: 0.034–0.084 mmol/L), attributed to its dual thiadiazole cores and p-tolylamino group. In contrast, Compound A’s methyl substituents may reduce potency but improve selectivity .
- Thiadiazole derivatives with aromatic carbamoyl groups (e.g., 4-methylphenyl in Compound A ) often inhibit enzymes like aromatase or tyrosine kinases, though specific data for Compound A is pending .
Analgesic and Anticonvulsant Activity
- Thiazole analogs (e.g., ) with pyrazole moieties showed moderate analgesic activity, but Compound A ’s thiadiazole core may prioritize different targets (e.g., ion channels) .
- Thiadiazole derivatives with chlorophenyl groups () demonstrated anticonvulsant activity, suggesting Compound A ’s methyl groups could modulate CNS penetration .
Biological Activity
N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that incorporates a thiadiazole moiety, which has been noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Thiadiazole Derivatives
Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Exhibiting cytotoxic properties against different cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation in various biological models.
- Anticonvulsant : Demonstrated efficacy in seizure models.
The presence of the thiadiazole ring is crucial for these activities due to its ability to interact with biological macromolecules and influence cellular pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Thiadiazole derivatives may influence oxidative stress responses in cells.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A study demonstrated that compounds with a 1,3,4-thiadiazole scaffold exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL to 47.5 μg/mL, indicating potent activity compared to standard antibiotics .
Anticancer Activity
Research into the anticancer potential of thiadiazole derivatives has shown promising results:
- A derivative similar to this compound displayed IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cell lines and 0.52 μg/mL against lung carcinoma (A549) cell lines .
- The mechanism involved apoptosis induction without cell cycle arrest, suggesting a novel pathway for anticancer action.
Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives, this compound was evaluated for its antibacterial properties against E. coli and S. aureus. The compound showed significant zones of inhibition, supporting its potential as a lead compound for antibiotic development.
Study 2: Cytotoxicity in Cancer Models
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cytotoxicity at concentrations lower than those required for traditional chemotherapeutics.
Table 1: Biological Activities of Thiadiazole Derivatives
| Activity Type | Example Compounds | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | N-(3-methylphenyl)-2-thiadiazole | 32.6 μg/mL (bacteria) |
| Anticancer | Similar thiadiazoles | 0.28 μg/mL (MCF-7) |
| Anti-inflammatory | Various derivatives | Not specified |
| Anticonvulsant | Selected compounds | Not specified |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| N-(3-methylphenyl)-2-thiadiazole | MCF-7 | 0.28 |
| N-(3-methylphenyl)-2-thiadiazole | A549 | 0.52 |
| Other Thiadiazoles | Various | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
